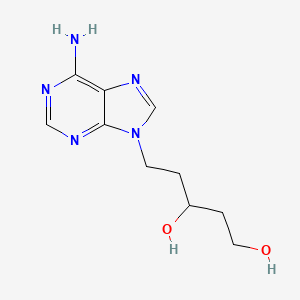
5-(6-Aminopurin-9-yl)pentane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Aminopurin-9-yl)pentane-1,3-diol: is a synthetic compound with the molecular formula C10H15N5O2 It is a derivative of adenine, a purine nucleobase, and features a pentane-1,3-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopurin-9-yl)pentane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with adenine, which is commercially available.
Alkylation: Adenine undergoes alkylation with a suitable pentane-1,3-diol derivative under basic conditions. This step introduces the pentane-1,3-diol moiety to the adenine ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The process may include:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.
Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
5-(6-Aminopurin-9-yl)pentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
5-(6-Aminopurin-9-yl)pentane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 5-(6-Aminopurin-9-yl)pentane-1,3-diol involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can:
Bind to Nucleic Acids: The purine moiety allows it to interact with DNA or RNA, potentially affecting replication or transcription processes.
Inhibit Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Adenine: The parent compound, a purine nucleobase.
9-(2-Hydroxyethyl)adenine: A derivative with a hydroxyethyl group.
9-(3,5-Dihydroxypentyl)adenine: A similar compound with a dihydroxypentyl group.
Uniqueness
5-(6-Aminopurin-9-yl)pentane-1,3-diol is unique due to its specific pentane-1,3-diol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
69895-62-1 |
|---|---|
分子式 |
C10H15N5O2 |
分子量 |
237.26 g/mol |
IUPAC 名称 |
5-(6-aminopurin-9-yl)pentane-1,3-diol |
InChI |
InChI=1S/C10H15N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-7(17)2-4-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |
InChI 键 |
UTJYYNFDADPPHB-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CCO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


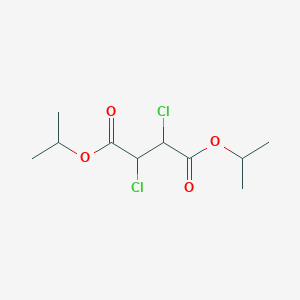
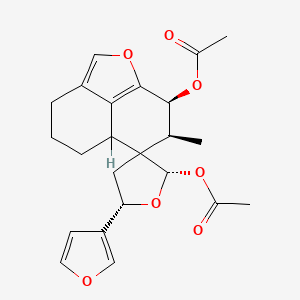
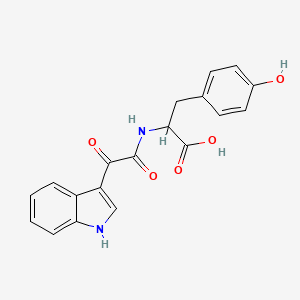
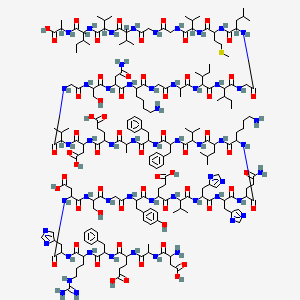
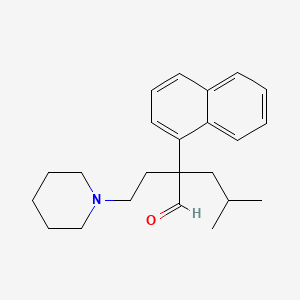
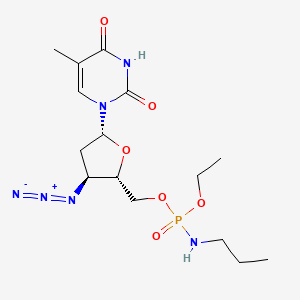
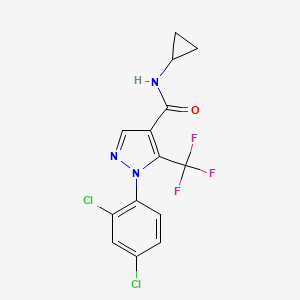
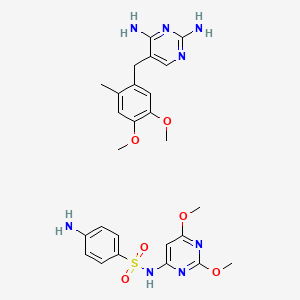

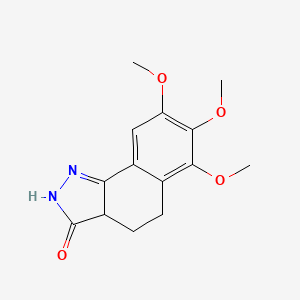
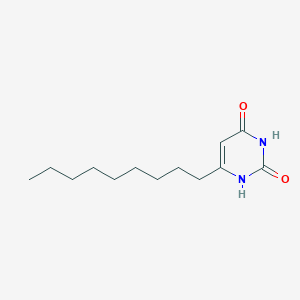

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
